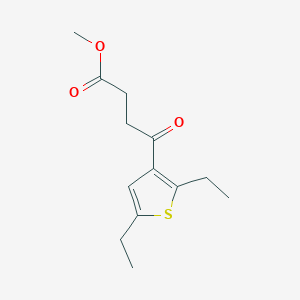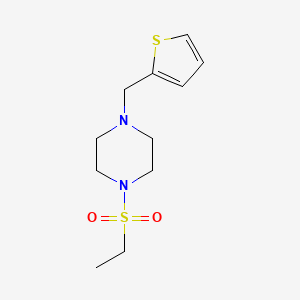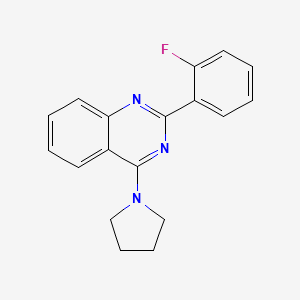
N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide, also known as CYM-5442, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinolinecarboxamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that plays a key role in inflammation and cancer. This compound has been found to inhibit the activation of NF-κB and to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, this compound has been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the replication of the hepatitis C virus and the dengue virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a useful tool for studying these biological processes. However, this compound also has some limitations for lab experiments. It has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide. One area of research is to further elucidate the mechanism of action of this compound. Studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB, but the exact mechanism of action is not fully understood. Another area of research is to investigate the potential therapeutic applications of this compound. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. Finally, future research could focus on optimizing the synthesis method of this compound to yield higher purity and higher yield of the compound.
Synthesemethoden
The synthesis of N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide involves the reaction of 2-pyridinylmethylamine with cyclohexyl isocyanate, followed by the addition of 2-methylquinoline-4-carboxylic acid. The resulting compound is then reduced to yield this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the replication of the hepatitis C virus and the dengue virus.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21-14-19(18-11-4-5-12-20(18)24-21)22(27)25(17-9-2-1-3-10-17)15-16-8-6-7-13-23-16/h4-8,11-14,17H,1-3,9-10,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSALCDNTDAWFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC=CC=N2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5691965.png)

![N-benzyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5691987.png)
![4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5691992.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5692001.png)

![N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5692014.png)

![[(3aS*,9bS*)-2-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5692026.png)
![(1S,4R)-2-(2,6-dichlorobenzyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5692028.png)
![4-(2-cyclopropyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)-2-pyrimidinamine](/img/structure/B5692034.png)
![N-[(3-propylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5692037.png)